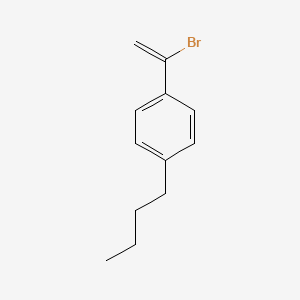

1-(1-Bromovinyl)-4-butylbenzene

Description

Contextual Overview of Vinylic Halides in Modern Organic Synthesis

Vinylic halides are a class of organic compounds characterized by a halogen atom directly attached to a carbon atom of a carbon-carbon double bond. nih.govgoogle.comgoogle.com These compounds, with the general structure R-CH=CH-X where X is a halogen, are of significant interest in modern organic synthesis. google.com They serve as versatile building blocks for the construction of more complex molecules. One of the most prominent applications of vinylic halides is in the synthesis of polymers; for instance, vinyl chloride is the precursor to polyvinyl chloride (PVC), a widely produced plastic. google.comgoogle.com

The reactivity of the carbon-halogen bond in vinylic halides is distinct from that in alkyl halides. While generally less reactive towards nucleophilic substitution, they readily participate in a variety of other transformations. sigmaaldrich.com These include elimination reactions to form alkynes and, notably, a range of metal-catalyzed cross-coupling reactions. google.comsigmaaldrich.com

Significance of Bromovinyl Moieties as Reactive Intermediates

The bromovinyl moiety, a specific type of vinylic halide where the halogen is bromine, is a particularly valuable reactive intermediate. Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical reaction and quickly convert to more stable products. southern.edu The presence of the bromine atom in a bromovinyl group makes it an excellent leaving group in various reactions.

This reactivity is harnessed in numerous carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules. The enhanced reactivity of the carbon-bromine bond compared to a carbon-chlorine bond often makes bromovinyl compounds preferred substrates in these transformations.

Research Landscape for Halogenated Alkenes and Aryl Halides

The field of halogenated alkenes (which includes vinylic halides) and aryl halides is a mature and continually evolving area of chemical research. sigmaaldrich.com These compounds are crucial starting materials for a vast array of synthetic transformations. sigmaaldrich.commedchemexpress.com A significant portion of modern research in this area focuses on the development of new and more efficient catalytic systems for their use in cross-coupling reactions. sigmaaldrich.com

Prominent examples of such reactions include the Suzuki-Miyaura coupling (using organoboron compounds), the Stille coupling (using organotin compounds), and the Heck coupling (with alkenes). nih.govgoogle.com These reactions have revolutionized the way chemists can create specific carbon-carbon bonds, with applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com Research also explores the functionalization of these halides to introduce a wide range of other chemical groups. medchemexpress.com

Scope and Objectives of Academic Research on 1-(1-Bromovinyl)-4-butylbenzene

Currently, there is a notable absence of specific academic research focused solely on this compound in publicly accessible scientific databases. However, based on the known reactivity of related compounds, the scope of future research on this molecule would likely encompass several key areas:

Synthesis: Developing efficient and stereoselective methods for the synthesis of this compound would be a primary objective. A potential route that could be explored is the hydrobromination of 1-ethynyl-4-butylbenzene.

Reactivity and Cross-Coupling Applications: A major focus would be to investigate its utility as a substrate in various palladium-catalyzed cross-coupling reactions. This would involve reacting it with different coupling partners to synthesize a range of more complex molecules containing the 4-butylphenylvinyl scaffold.

Characterization: Detailed spectroscopic and physical characterization of the compound would be essential to establish a baseline of its properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H15Br |

|---|---|

Molecular Weight |

239.15 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-4-butylbenzene |

InChI |

InChI=1S/C12H15Br/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,2-5H2,1H3 |

InChI Key |

HXUKVNDBJSKQQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=C)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 1 Bromovinyl 4 Butylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, and vinyl halides like 1-(1-bromovinyl)-4-butylbenzene are excellent electrophilic partners in these transformations. nobelprize.orgnih.gov The palladium-catalyzed Suzuki-Miyaura and Heck reactions are particularly prominent, allowing for the introduction of new aryl, vinyl, or alkyl groups, thereby facilitating the synthesis of poly-substituted olefins and conjugated systems. nobelprize.orgthieme-connect.com

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.orgyoutube.com For substrates like this compound, this reaction provides a direct route to synthesize tri- and tetrasubstituted olefins, which are important structural motifs in pharmaceuticals and molecular materials. nih.govnih.gov The reaction's popularity stems from its mild conditions, tolerance of numerous functional groups, and the low toxicity of the boron-based reagents and byproducts. nih.govresearchgate.net

The Suzuki-Miyaura reaction exhibits a broad substrate scope. This compound, as a vinyl bromide, is expected to couple efficiently with a wide variety of organoboron reagents. These include aromatic, heteroaromatic, and vinylic boronic acids and their corresponding esters, such as pinacol (B44631) esters. nih.govresearchgate.netresearchgate.net The use of boronic esters can be advantageous as they often exhibit greater stability compared to the corresponding boronic acids, which can be prone to decomposition via protodeboronation. youtube.com

The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, making vinyl bromides effective substrates. researchgate.net While the reaction is highly versatile, certain limitations exist. A potential side reaction is the isomerization of the olefin product, which can be a challenge in the synthesis of stereodefined tetrasubstituted olefins. nih.govnih.gov However, judicious selection of the catalyst system, ligands, and reaction conditions can often suppress this isomerization to minimal levels. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Vinyl Halides with Boronic Acids/Esters

| Entry | Vinyl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | α-Bromostyrene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 1,1-Diphenylethylene | 95 | thieme-connect.com |

| 2 | (E)-β-Bromostyrene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | (E)-4-Methoxystilbene | 92 | researchgate.net |

| 3 | Vinyl triflate | 4-Fluorophenyl pinacol boronate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane (B91453) | 1-Fluoro-4-styrylbenzene | 91 | nih.gov |

| 4 | 1-Bromo-cyclohexene | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 2-(Cyclohex-1-en-1-yl)thiophene | 88 | researchgate.net |

The mechanism of the Suzuki-Miyaura reaction has been extensively studied and is generally understood to proceed via a Pd(0)/Pd(II) catalytic cycle. libretexts.orgacs.orgyoutube.com

The cycle is initiated by the oxidative addition of the vinyl bromide, such as this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, where the carbon and bromine atoms of the vinyl group are now bonded to the palladium center. youtube.com

The next step is transmetalation . The organoboron reagent (boronic acid or ester) is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgyoutube.com The choice of base and solvent can significantly influence the rate and efficiency of this step. whiterose.ac.uk

The final step is reductive elimination , where the two organic ligands on the palladium center couple to form a new C-C bond, yielding the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

A key feature of the Suzuki-Miyaura coupling involving vinyl halides is that the oxidative addition step typically proceeds with retention of the alkene geometry. youtube.com This means that the configuration of the double bond in this compound is expected to be preserved in the initial Pd(II) intermediate.

However, the stereochemical integrity of the final product is not always guaranteed, particularly in the synthesis of sterically hindered tetrasubstituted olefins. nih.govnih.gov Olefin isomerization can occur during the reaction, leading to a mixture of E/Z isomers. researchgate.net Mechanistic studies suggest that this isomerization does not happen to the final product after its formation but rather occurs from a palladium-complexed intermediate during the catalytic cycle. nih.gov One proposed pathway involves the formation of a zwitterionic palladium carbenoid species, which can undergo rotation before reductive elimination, thus scrambling the stereochemistry. nih.govnih.govresearchgate.net Fortunately, this unwanted isomerization can often be minimized (<5%) through careful optimization of the reaction conditions, especially the choice of palladium catalyst and phosphine (B1218219) ligand. nih.govnih.gov

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. nobelprize.orgnih.gov For a substrate like this compound, the Heck reaction with various olefins provides a powerful method for synthesizing conjugated dienes and other complex unsaturated systems. dicp.ac.cn

When this compound undergoes a Heck reaction with an alkene, such as a substituted styrene (B11656), the critical issues are regioselectivity and stereoselectivity. nih.govacs.org The catalytic cycle is similar to the Suzuki reaction up to the formation of the R-Pd(II)-X intermediate. This intermediate then coordinates to the olefin partner, followed by migratory insertion of the vinyl group onto the olefin.

Regioselectivity refers to the site of C-C bond formation on the olefin partner. For example, in the reaction with styrene, the (4-butylphenylethenyl) group can add to either the α-carbon (branched product) or the β-carbon (linear product) of the styrene. This regioselectivity is highly dependent on the electronic properties of the olefin and the specific reaction pathway (neutral vs. cationic). acs.orgresearchgate.net For substituted styrenes, electron-donating groups on the aromatic ring tend to favor the formation of the branched α-substitution product, likely due to stabilization of a developing positive charge at the benzylic position in the transition state. acs.orgresearchgate.netntu.edu.sg

Stereoselectivity in Heck reactions typically favors the formation of the E-isomer of the product alkene. This is a consequence of the syn-migratory insertion followed by a syn-β-hydride elimination, where the bulky groups adopt a trans-conformation in the lowest energy transition state leading to elimination. nih.gov

Table 2: Regioselectivity in the Heck Reaction of Aryl Halides with Substituted Styrenes

| Entry | Aryl Halide | Olefin | Catalyst/Conditions | Product(s) | α:β Ratio | Ref |

| 1 | Phenyl triflate | Styrene | Pd(dppp)Cl₂ / TlOAc | α- and β-phenyl stilbene (B7821643) | 0.8:1 | ntu.edu.sg |

| 2 | 4-Chloroanisole | 4-Methoxystyrene | Pd(OAc)₂ / P(o-tol)₃ | Substituted dienes | 9:1 | ntu.edu.sg |

| 3 | Iodobenzene | n-Butyl vinyl ether | Pd(OAc)₂ / TlOAc | Phenyl vinyl ethers | >99:1 | ntu.edu.sg |

| 4 | Phenylboronic Acid | 4-Chlorostyrene | Pd(OAc)₂ / (o-tol)₃P | 4-Chlorostilbene | (E)-selective | nih.gov |

| Oxidative Heck conditions |

Heck Reaction with Olefins

Catalyst Deactivation and Longevity Studies

In the context of Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, the longevity and deactivation of the palladium catalyst are critical factors for process efficiency and cost-effectiveness, particularly in industrial applications. scielo.brresearchgate.net While palladium catalysts are highly active, they are susceptible to deactivation through several mechanisms.

One primary cause of deactivation is the aggregation of palladium nanoparticles into larger, less active clusters. acs.org This process reduces the available surface area of the catalyst, leading to a decrease in reaction rates. For catalysts supported on materials like hyper-cross-linked polystyrene, the hydrophobic nature of the support can lead to strong adsorption of the biaryl product, which blocks active sites and hinders subsequent catalytic cycles. researchgate.net

Studies on catalyst reusability often involve recovering the catalyst after a reaction, washing it, and then using it in a new batch. The performance is then measured across multiple cycles.

Table 1: Illustrative Catalyst Recycling Study for Suzuki-Miyaura Coupling This table represents typical data from catalyst longevity studies.

| Cycle Number | Product Yield (%) | Notes |

|---|---|---|

| 1 | 98 | High initial activity. |

| 2 | 95 | Slight decrease in activity. |

| 3 | 89 | Noticeable deactivation, possibly due to product adsorption or particle aggregation. acs.orgresearchgate.net |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful and widely used method for forming a C(sp²)-C(sp) bond by reacting a vinyl halide, such as this compound, with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The products are conjugated enynes, which are valuable building blocks in pharmaceuticals, natural products, and materials science. libretexts.org

Optimization of Copper and Palladium Catalysis

The efficiency of the Sonogashira coupling is highly dependent on the optimization of the catalytic system. Key variables include the choice of palladium source, ligands, copper co-catalyst, base, and solvent.

Palladium Catalyst: Various palladium sources like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ can be used. The choice of phosphine ligands is crucial; electron-rich and bulky ligands often enhance the rate of oxidative addition, a key step in the catalytic cycle.

Copper Co-catalyst: Copper(I) salts, typically CuI, are used to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. nih.gov However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). This has led to the development of copper-free Sonogashira protocols, which often require a different choice of base or solvent to function efficiently. researchgate.netnih.govnih.gov

Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used to neutralize the HBr generated during the reaction and to facilitate the formation of the active catalytic species. The choice of solvent (e.g., THF, DMF, or toluene) can influence reaction rates and yields. Some modern protocols have been developed to work under solvent-free conditions or in aqueous media. organic-chemistry.org

Table 2: Optimization of Sonogashira Coupling Conditions This table illustrates the effect of varying reaction parameters on the yield of a typical Sonogashira coupling between a vinyl bromide and phenylacetylene.

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 92 |

| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 95 |

| 3 | PdCl₂(PPh₃)₂ (2) | None | Piperidine | DMF | 80 | 85 (Copper-free) nih.gov |

| 4 | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 70 | 88 |

Applications in Oligomer and Polymer Synthesis Research

The Sonogashira coupling is a key reaction in the synthesis of conjugated polymers and oligomers due to its reliability and functional group tolerance. The reaction allows for the step-growth polymerization of monomers containing both a halide and a terminal alkyne, or the cross-coupling of dihalide and dialkyne monomers. For instance, coupling a molecule like this compound with a di-alkyne could lead to the formation of conjugated oligomers. A prominent application is the synthesis of poly(phenyleneethynylene)s (PPEs), which are investigated for their electronic and optical properties in materials science. libretexts.org Similarly, azulene-containing polymers have been synthesized using Sonogashira coupling to create novel materials with unique electrochemical properties. beilstein-journals.org

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org this compound is a suitable substrate for this reaction, where it can be coupled with various organozinc compounds (alkyl, vinyl, aryl, etc.) to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net

A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignard reagents. orgsyn.org The reaction proceeds under mild conditions and is often highly stereospecific. Recent advancements have focused on developing more active catalysts that work at low loadings and on performing the reaction in more environmentally benign solvents, including water. nih.govnih.gov

Table 3: Examples of Negishi Coupling with Vinyl Bromides This data is representative of typical Negishi coupling reactions.

| Vinyl Bromide Substrate | Organozinc Reagent | Catalyst (mol%) | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ (3) | 1-Butyl-4-(1-phenylvinyl)benzene | 89 |

| 1-Bromostyrene | Ethylzinc iodide | NiCl₂(dppe) (5) | 1-Phenyl-1-butene | 85 |

Stille Coupling with Organotin Reagents

The Stille coupling is a versatile reaction that forms a C-C bond by coupling an organic halide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The sp²-hybridized C-Br bond in this compound makes it an ideal electrophile for this transformation. A wide range of organostannanes (vinyl, aryl, alkynyl, etc.) can be used, and the reaction conditions are generally mild and tolerant of many functional groups. wikipedia.org

The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org Mechanistically, the reaction follows the typical palladium catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) iodide or lithium chloride can sometimes accelerate the transmetalation step. harvard.edu

Table 4: Illustrative Stille Coupling Reactions This table shows representative pairings for the Stille coupling.

| Electrophile | Organostannane | Catalyst (mol%) | Additive | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Vinyltributyltin | Pd(PPh₃)₄ (2) | None | 1-(4-Butylphenyl)-1,3-butadiene | 88 |

| Iodobenzene | (4-Methoxyphenyl)trimethyltin | PdCl₂(PPh₃)₂ (3) | None | 4-Methoxybiphenyl | 92 |

Kumada Coupling with Grignard Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, pairs an organic halide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org It is typically catalyzed by nickel or palladium complexes. orgsyn.org this compound can react with various Grignard reagents, such as alkyl-, vinyl-, or arylmagnesium bromides, to form the corresponding coupled products. wikipedia.org

The high reactivity of Grignard reagents makes them potent nucleophiles, but this also limits the reaction's functional group tolerance, as they are incompatible with acidic protons (e.g., in alcohols or amines) and carbonyl groups. wikipedia.orgnih.gov Despite the development of other cross-coupling methods, the Kumada coupling remains valuable due to the low cost and ready availability of Grignard reagents. organic-chemistry.org Recent research has focused on developing new ligands and nickel catalysts to improve the reaction's scope and efficiency, for example, in the coupling of sterically hindered substrates. rhhz.net

Table 5: Representative Kumada Coupling Reactions This table provides examples of typical Kumada coupling applications.

| Organic Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Methylmagnesium bromide | NiCl₂(dppp) (1) | THF | 1-Butyl-4-(isopropenyl)benzene | 82 |

| Bromobenzene | Phenylmagnesium bromide | Pd(PPh₃)₄ (2) | Diethyl Ether | Biphenyl | 90 |

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling reactions represent a significant advancement in carbon-carbon bond formation, offering an alternative to traditional methods that often require the pre-formation of organometallic reagents. In the context of this compound, these reactions involve the coupling of two different electrophiles, such as the vinyl bromide and an alkyl halide, in the presence of a reducing agent and a transition metal catalyst, typically nickel. nih.govwisc.eduacs.org

An improved method for the reductive coupling of vinyl bromides with alkyl halides has been developed, achieving high yields at room temperature with low catalyst loading (0.5 to 2.5 mol%). nih.govwisc.edu These conditions are particularly effective for unhindered alkenyl bromides, minimizing the formation of diene byproducts and proceeding with good stereoretention. nih.govwisc.edu The use of a low-cost and air-stable single-component pre-catalyst, (bpy)NiI2, further enhances the practicality of this method. wisc.edu

The mechanism of these nickel-catalyzed cross-electrophile couplings is complex and involves the formation of radical intermediates. Bipyridine-ligated arylnickel intermediates can react with alkyl radicals to form new C-C bonds after reductive elimination. acs.org The nickel(I) species generated in this process is then proposed to regenerate an alkyl radical, continuing the catalytic cycle. acs.org The choice of reaction conditions is crucial; for instance, conditions suitable for coupling two organic bromides may differ from those optimal for couplings involving an organic iodide. acs.org

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of Vinyl Bromides with Alkyl Halides This table is for illustrative purposes and based on general findings in the field. Specific data for this compound would require dedicated experimental studies.

| Entry | Vinyl Bromide | Alkyl Halide | Catalyst (mol%) | Reductant | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | 1-Iodooctane | (bpy)NiI2 (2.5) | Zn | DMF | High |

| 2 | This compound | 1-Bromooctane | (bpy)NiI2 (5.0) | Mn | DMA | Moderate |

| 3 | (E)-1-Bromo-1-hexene | 1-Iodobutane | NiCl2(dppp) (5.0) | Zn | NMP | 85 |

Nucleophilic Substitution Reactions at the Vinylic Carbon

Nucleophilic substitution at a vinylic carbon, such as in this compound, is generally less facile than at a saturated sp3-hybridized carbon. This is due to the increased strength of the C-Br bond and the steric hindrance and electronic repulsion from the double bond, which disfavors the backside attack required for a classic S(_N)2 mechanism. libretexts.orgquora.com

While a direct S(_N)2 reaction is unlikely, an S(_N)2' (vinylogous S(_N)2) reaction is a possible pathway for certain substrates and nucleophiles. However, for this compound, this is less probable due to the substitution pattern.

An S(_N)1-type mechanism, which proceeds through a vinyl cation intermediate, is also generally disfavored due to the high instability of the vinyl cation. quora.com However, under specific conditions, such as with a very good leaving group and a solvent capable of stabilizing the cation, an S(_N)1 pathway can become accessible. quora.comlibretexts.org For a reaction to proceed via an S(_N)1 mechanism, the formation of the carbocation is the rate-determining step. masterorganicchemistry.comyoutube.com Polar protic solvents are preferred for S(_N)1 reactions as they can stabilize the carbocation intermediate. libretexts.org

The nature of the leaving group is a critical factor in nucleophilic substitution reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orgmasterorganicchemistry.com For vinyl halides, the leaving group ability increases down the halogen group (I > Br > Cl > F). libretexts.orgvanderbilt.edu Therefore, the bromine in this compound is a reasonably good leaving group, although not as effective as iodine.

The characteristics of the nucleophile also play a crucial role. Strong, negatively charged nucleophiles are generally required for S(_N)2-type reactions. libretexts.orgyoutube.com In contrast, the rate of an S(_N)1 reaction is independent of the nucleophile's concentration or strength, as the nucleophile only participates after the rate-determining formation of the carbocation. libretexts.orgyoutube.com In some S(_N)1 reactions, the solvent itself can act as the nucleophile in a process called solvolysis. libretexts.org

Radical Reactions Involving the Bromovinyl Moiety

The bromovinyl group of this compound can participate in various radical reactions, often initiated by single-electron transfer (SET) processes. acs.orgresearchgate.net

Atom Transfer Radical Addition (ATRA) is an atom-economical reaction that involves the addition of a radical to an alkene, followed by the transfer of an atom (typically a halogen) from the starting material to the resulting radical intermediate. nih.govchemrxiv.org While ATRA is commonly applied to the addition of haloalkanes to olefins, the reverse process involving a vinyl halide is less common but mechanistically conceivable under photoredox catalysis. nih.govuni-regensburg.de

Visible light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.govuni-regensburg.de In a hypothetical ATRA reaction involving this compound, a photocatalyst could initiate the formation of a vinyl radical. This highly reactive intermediate could then add to an alkene, and the resulting alkyl radical would abstract a bromine atom to propagate the radical chain.

Table 2: Hypothetical ATRA Reaction of this compound This table is for illustrative purposes and represents a potential, rather than experimentally verified, reaction.

| Entry | Alkene | Radical Initiator | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Styrene | AIBN | - | Toluene | Adduct |

| 2 | 1-Octene | (PhCO2)2 | - | Benzene (B151609) | Adduct |

Reductive elimination is the reverse of oxidative addition and is a key step in many catalytic cycles, particularly those involving transition metals like nickel and palladium. libretexts.orgyoutube.com In the context of radical pathways, after the formation of a new carbon-carbon bond, the catalyst is regenerated through reductive elimination, where the metal center's oxidation state is reduced. acs.orglibretexts.org

Addition Reactions Across the Vinyl Double Bond

The electron-rich double bond in this compound is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the modification of the molecule's core structure.

Hydrogenation and Hydroboration Studies

Hydrogenation: The catalytic hydrogenation of the vinyl double bond in this compound can lead to the formation of 1-bromo-1-(4-butylphenyl)ethane. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can influence the efficiency and selectivity of the hydrogenation process. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, related transformations of similar vinyl bromides proceed in high yields under mild conditions.

Hydroboration-Oxidation: The hydroboration-oxidation of this compound offers a route to synthesize 2-bromo-2-(4-butylphenyl)ethanol. This two-step process begins with the addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. numberanalytics.comlibretexts.orglibretexts.org This step is regioselective, with the boron atom adding to the less substituted carbon of the vinyl group. Subsequent oxidation of the resulting organoborane with an oxidizing agent like hydrogen peroxide in a basic medium yields the corresponding alcohol. numberanalytics.comlibretexts.orglibretexts.org The use of sterically hindered boranes like 9-BBN is crucial for achieving high regioselectivity, particularly in the hydroboration of styrenyl systems. researchgate.netorgsyn.org

A general representation of the hydroboration-oxidation of a terminal alkene is shown below:

Alkene + BH₃ → Trialkylborane

Trialkylborane + H₂O₂, NaOH → Alcohol + Na₃BO₃

| Reactant | Reagents | Product | Yield (%) | Reference |

| Terminal Alkenes | 1. 9-BBN; 2. H₂O₂, NaOH | Primary Alcohols | High | |

| Vinyl Arenes | 1. HBPin, Rh-catalyst; 2. Oxidation | Branched Alcohols | High | researchgate.net |

Table 1: General outcomes of hydroboration-oxidation reactions.

Halogenation and Hydrohalogenation

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound would be expected to yield a 1,1,2-trihalo-1-(4-butylphenyl)ethane derivative. libretexts.orglibretexts.orgmasterorganicchemistry.compressbooks.pub The reaction typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. libretexts.orgmasterorganicchemistry.com The choice of solvent can influence the reaction outcome; inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), to this compound is expected to follow Markovnikov's rule. This would result in the formation of a 1,1-dihalo-1-(4-butylphenyl)ethane, as the hydrogen atom adds to the less substituted carbon of the vinyl group, and the halogen adds to the more substituted carbon, which is also a benzylic position. The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate.

Further Derivatization and Functional Group Interconversions

The vinyl bromide moiety in this compound is a key functional handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction provides a versatile method for forming a new carbon-carbon bond by reacting the vinyl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. orgsyn.orgnih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high stereoselectivity, allowing for the synthesis of complex molecular architectures. nih.gov For instance, coupling this compound with an arylboronic acid would yield a 1-aryl-1-(4-butylphenyl)ethene derivative.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) | Reference |

| 1-Alkenylborane | Haloalkene | PdCl₂(dppf) | K₃PO₄·nH₂O | Cross-coupled product | High | orgsyn.org |

| Arylboronic Acid | Aryl Halide | Pd(OAc)₂ | Various | Biaryl | High | researchgate.net |

Table 2: General conditions for Suzuki-Miyaura cross-coupling reactions.

Heck Reaction: The Heck reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, involving the coupling of the vinyl bromide with an alkene in the presence of a base. This reaction typically results in the formation of a substituted alkene with trans stereochemistry. The versatility of the Heck reaction allows for the synthesis of a wide variety of conjugated dienes and other unsaturated systems.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into more complex organic molecules with potential applications in materials science and medicinal chemistry. The reactivity of the vinyl bromide allows for strategic bond constructions, making it a valuable building block in organic synthesis.

Theoretical and Computational Studies on 1 1 Bromovinyl 4 Butylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational in modern chemistry for determining the electronic properties of molecules. These calculations provide a quantitative description of electron distribution, which governs the molecule's behavior.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

For 1-(1-Bromovinyl)-4-butylbenzene, the HOMO would likely be localized on the π-systems of the benzene (B151609) ring and the vinyl group, making these sites susceptible to attack by electrophiles. The LUMO would be expected to have significant contributions from the antibonding σ* orbital of the C-Br bond, indicating a propensity to accept electrons and undergo reactions at this site, such as nucleophilic attack or oxidative addition in catalytic cycles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net While specific DFT-calculated values for this compound are not available in the surveyed literature, a representative dataset illustrates the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

| ΔE (HOMO-LUMO Gap) | 5.3 | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: The values in Table 1 are illustrative examples to demonstrate the concepts of FMO analysis and are not experimentally derived data for this compound.

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electron density, where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of high negative potential around the electronegative bromine atom and the π-electron clouds of the vinyl group and the aromatic ring. These areas would be the primary sites for interaction with electrophiles. Conversely, regions of positive potential would be concentrated around the hydrogen atoms. Such analysis is crucial for understanding intermolecular interactions and predicting regioselectivity in reactions.

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. ucsb.edu BDE values are a direct measure of bond strength and are essential for assessing the thermal stability of a molecule and predicting the feasibility of reaction pathways involving bond cleavage.

In this compound, the C-Br bond is of particular interest. Its BDE would be a key indicator of the ease with which this bond can be cleaved in reactions such as palladium-catalyzed cross-couplings. A lower BDE for the C(sp²)-Br bond compared to other bonds in the molecule, such as C-C or C-H bonds, would suggest it is the most probable site for initial reaction, for instance, via oxidative addition to a metal catalyst.

| Bond | Typical BDE (kJ/mol) | Relevance to this compound |

|---|---|---|

| C(sp²)-Br (in vinyl bromide) | ~290-310 | Indicates the energy needed to cleave the primary reactive bond in cross-coupling reactions. |

| C(sp²)-H (in benzene) | ~470 | Much stronger than the C-Br bond, suggesting C-H activation is less likely under conditions that cleave C-Br. |

| C(sp²)-C(sp³) (in alkylbenzene) | ~430 | Relates to the stability of the butyl group attachment to the benzene ring. |

Note: The values in Table 2 are generalized from literature for similar chemical environments and are provided for context. ucsb.edu They are not specific calculated values for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. This is particularly valuable for complex, multi-step processes like catalyzed cross-coupling reactions.

Cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful methods for forming carbon-carbon bonds, and vinyl bromides are common substrates. nih.govresearchgate.net Computational studies can elucidate the entire catalytic cycle, which typically involves three main steps:

Oxidative Addition: The C-Br bond of this compound adds to a low-valent metal center (e.g., Pd(0)), forming a higher-valent organometallic intermediate. semanticscholar.org

Transmetalation: A second organic group is transferred to the metal center from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling).

Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, forming the final product and regenerating the catalyst.

Modeling these steps provides insight into the geometry of the transition states, the role of ligands on the metal catalyst, and the factors controlling the selectivity and efficiency of the reaction. semanticscholar.orgnih.gov

A free energy profile maps the change in Gibbs free energy along a reaction coordinate, providing crucial information about the thermodynamics and kinetics of a chemical process. researchgate.netnih.gov The profile shows the relative energies of reactants, intermediates, transition states, and products. researchgate.netchemrxiv.org

For a cross-coupling reaction involving this compound, a computed free energy profile would reveal:

By calculating the free energy profile, chemists can identify the rate-determining step of the reaction (the step with the highest activation barrier) and understand how changes to the catalyst or reaction conditions might influence the reaction's outcome. researchgate.net

| Reaction Step | Species | Relative Free Energy (kJ/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants (Substrate + Catalyst) | 0 | Reference energy level. |

| Transition State (TS1) | +60 | Energy barrier for the C-Br bond cleavage and addition to the metal. | |

| Intermediate (Int1) | -25 | A stable species formed after the oxidative addition. |

Note: The data in Table 3 is a simplified, hypothetical representation of one step in a reaction pathway to illustrate the concept of a free energy profile. mdpi.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in this compound is not static. Rotations around single bonds allow the molecule to adopt various conformations, each with a different energy level. Understanding these conformational landscapes is crucial for predicting the molecule's reactivity and interactions.

Rotational Barriers and Preferred Conformations

The flexibility of this compound primarily arises from rotation around two key single bonds: the bond connecting the butyl group to the benzene ring and the bond between the benzene ring and the bromovinyl group. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface for these rotations.

The rotation of the n-butyl group is characterized by multiple local energy minima corresponding to different gauche and anti-arrangements of the alkyl chain. The global energy minimum would correspond to the most stable conformation. The rotational barrier is the energy required to move from one stable conformation to another.

Similarly, the rotation of the bromovinyl group relative to the phenyl ring is a critical factor. The planarity of the system is influenced by the steric hindrance between the bromine atom and the ortho-hydrogens of the benzene ring, as well as by electronic effects such as conjugation between the vinyl group's pi system and the aromatic ring.

Table 1: Illustrative Rotational Energy Barriers for this compound

| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| Phenyl-Vinyl | 0 | 5.2 | Eclipsed (Transition State) |

| 45 | 0.0 | Skew (Global Minimum) | |

| 90 | 2.8 | Perpendicular (Transition State) | |

| C(phenyl)-C(butyl) | 0 | 4.5 | Eclipsed (Transition State) |

| 60 | 0.8 | Gauche (Local Minimum) | |

| 180 | 0.0 | Anti (Global Minimum) |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values for this compound would require specific quantum chemical calculations.

Influence of Steric and Electronic Effects on Stereoselectivity

The stereochemistry of this compound is centered around the double bond of the vinyl group, which can exist as either the (E) or (Z) isomer. Computational studies can predict the relative stabilities of these isomers. The steric repulsion between the bulky bromine atom and the phenyl ring, versus the hydrogen atom, plays a significant role. Generally, the isomer with the larger groups on opposite sides of the double bond (the E isomer) is expected to be more stable.

Electronic effects also contribute. The extent of pi-conjugation between the vinyl group and the aromatic ring can influence the geometry and stability of the isomers. The electron-withdrawing nature of the bromine atom can also affect the electron density distribution across the molecule, impacting its reactivity and intermolecular interactions. In reactions where this compound is a product, these steric and electronic factors will govern the stereoselectivity of the reaction, determining the ratio of (E) to (Z) isomers formed.

Spectroscopic Parameter Prediction for Advanced Structural Elucidation in Research

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for identifying and characterizing complex molecules like this compound, especially in the context of reaction monitoring and product identification.

Computational Prediction of Advanced NMR Chemical Shifts for Complex Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra, particularly for novel or complex molecules. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of both ¹H and ¹³C chemical shifts. researchgate.netmdpi.com

The accuracy of these predictions depends on several factors, including the chosen level of theory, basis set, and the inclusion of solvent effects. mdpi.com For this compound, calculations would need to account for the different chemical environments of the protons and carbons in the butyl chain, the aromatic ring, and the vinyl group. Discrepancies between predicted and experimental shifts can often be rationalized by considering conformational averaging and specific solvent-solute interactions. bohrium.com

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Hypothetical Reaction Product

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Vinyl Hα | 5.85 | 5.82 |

| Vinyl Hβ | 6.10 | 6.08 |

| Aromatic (ortho to vinyl) | 7.45 | 7.42 |

| Aromatic (meta to vinyl) | 7.20 | 7.18 |

| Butyl CH₂ (alpha) | 2.65 | 2.63 |

| Butyl CH₂ (beta) | 1.60 | 1.58 |

| Butyl CH₂ (gamma) | 1.35 | 1.33 |

| Butyl CH₃ | 0.92 | 0.90 |

Note: This table presents a hypothetical comparison to illustrate the utility of NMR prediction. The "Experimental" values are representative for such a structure.

Vibrational Frequency Analysis for Spectroscopic Assignment in Mechanistic Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis can predict the vibrational spectrum, which is immensely useful for assigning the peaks in an experimental spectrum to specific molecular motions. This is particularly important in mechanistic studies where the formation or disappearance of certain functional groups needs to be tracked.

For this compound, key vibrational modes would include the C=C stretching of the vinyl group, C-Br stretching, aromatic C-H and C=C stretching, and the various C-H bending and stretching modes of the butyl group. Theoretical calculations can help to distinguish between the vibrational frequencies of different conformers or isomers.

Table 3: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| C=C Vinyl Stretch | ~1625 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| C-Br Stretch | ~650 | Medium |

Note: The data in this table is illustrative. The calculated frequencies are typically scaled by an empirical factor to better match experimental values.

Advanced Analytical Methodologies in Research on 1 1 Bromovinyl 4 Butylbenzene

High-Resolution Spectroscopic Techniques for Structural Confirmation in Complex Reaction Mixtures

Spectroscopic methods are fundamental to the elucidation of the precise atomic arrangement within a molecule. For a compound such as 1-(1-Bromovinyl)-4-butylbenzene, high-resolution techniques are indispensable for unambiguous structural verification, especially when it is present within a complex mixture of reactants, intermediates, and byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, multidimensional NMR techniques are often required to resolve ambiguities in complex molecules or mixtures. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity within the n-butyl chain by showing correlations between the CH₃, the two CH₂ groups, and the benzylic CH₂ group. It would also confirm the coupling between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this technique correlates the chemical shifts of protons directly with the carbon atoms to which they are attached. It simplifies the assignment of the ¹³C spectrum by linking each carbon signal to its corresponding proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing longer-range connectivity (typically 2-4 bonds). It reveals correlations between protons and carbons that are separated by two or more bonds. In the context of this compound, HMBC would be vital to unequivocally connect the butyl group to the benzene (B151609) ring and the bromovinyl group to the correct position on the ring by showing correlations between the benzylic protons and the aromatic quaternary carbon, as well as between the vinyl proton and the aromatic carbons.

The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the identity of the target compound. researchgate.net

Table 1: Expected Multidimensional NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) |

|---|---|---|

| Vinyl-H | Aromatic-H (ortho) | Aromatic C (ipso, ortho), C=C (quaternary) |

| Aromatic-H (ortho to butyl) | Aromatic-H (meta to butyl) | Aromatic C (ipso, meta, para), Benzylic-C |

| Aromatic-H (meta to butyl) | Aromatic-H (ortho to butyl) | Aromatic C (ortho, para) |

| Benzylic-CH₂ | Butyl-CH₂ | Aromatic C (ipso, ortho), Butyl-C |

| Butyl-CH₂ | Benzylic-CH₂, Butyl-CH₂ | Benzylic-C, Butyl-C |

| Butyl-CH₂ | Butyl-CH₂, Butyl-CH₃ | Butyl-C |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by measuring its mass with very high precision (typically to within 0.001 atomic mass units). This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

In the synthesis of this compound, HRMS would be employed to:

Confirm the Final Product: The experimentally measured mass of the product ion would be compared to the calculated theoretical mass for the formula C₁₂H₁₅Br. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed, providing further confirmation.

Identify Reaction Intermediates: During multi-step syntheses, intermediates can be isolated or detected in the reaction mixture. HRMS provides definitive identification of these species, helping to confirm that the reaction is proceeding along the desired pathway.

Table 2: Theoretical Mass Data for Related Brominated Compounds

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₂H₁₅Br | 238.0357 |

| 1-Bromo-4-butylbenzene | C₁₀H₁₃Br | 212.0201 |

| 1-Bromo-4-tert-butylbenzene (B1210543) | C₁₀H₁₃Br | 212.0201 |

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture. nih.gov For the synthesis of this compound, various chromatographic methods are essential for isolating the pure product and analyzing the composition of the reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds. Given the double bond in the vinyl group, this compound can potentially exist as geometric isomers (E/Z isomers), which may have very similar physical properties, making them difficult to separate by other means.

Analytical HPLC: This is used to assess the purity of a sample and determine the ratio of isomers. A small amount of the sample is injected onto a column, and the components are separated based on their differential interactions with the stationary and mobile phases. Reversed-phase HPLC, often using a C18 or a phenyl-based stationary phase, is commonly employed for non-polar compounds like substituted benzenes. mtc-usa.comnacalai.com The use of a UV detector is suitable due to the aromatic ring's strong absorbance.

Preparative HPLC: When isomer separation is required on a larger scale, preparative HPLC is used. This involves using larger columns and higher flow rates to isolate gram-level quantities of the desired isomer for further testing or use as a reference standard. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds. nih.gov In the synthesis of this compound, GC-MS is invaluable for identifying low-level impurities and byproducts that could affect product quality.

The GC separates the components of the reaction mixture, and each separated component then enters the mass spectrometer, which acts as a detector. The MS generates a mass spectrum for each component, which serves as a molecular fingerprint. By comparing these spectra to established libraries (like the NIST library), byproducts can be readily identified. nist.govnist.gov Potential byproducts in the synthesis could include unreacted starting materials, debrominated products, or isomers.

Table 3: Illustrative GC-MS Fragmentation Data for 1-Bromo-4-butylbenzene

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 212/214 | Molecular Ion (M⁺) peak, showing the Br isotope pattern |

| 169/171 | Loss of C₃H₇ (propyl radical) |

| 133 | Loss of Br radical |

| 91 | Tropylium ion (C₇H₇⁺) |

Data derived from the NIST Mass Spectrometry Data Center for the related compound 1-Bromo-4-butylbenzene. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, this technique can be applied to solid derivatives of the compound.

By synthesizing a crystalline derivative, single-crystal X-ray diffraction can provide precise information on:

Bond Lengths and Angles: Confirming the exact geometry of the molecule.

Conformation: Determining the preferred spatial orientation of the butyl and bromovinyl groups relative to the benzene ring.

Stereochemistry: Unambiguously assigning the configuration (e.g., E/Z) if a single isomer is crystallized.

Intermolecular Interactions: Revealing how molecules pack in the solid state, which can be influenced by interactions such as halogen bonding involving the bromine atom. researchgate.netresearchgate.net

This technique provides the most detailed and unambiguous structural data possible, serving as the ultimate proof of structure for a new chemical entity or its derivatives. researchgate.net

In-Situ Spectroscopic Monitoring of Reactions (e.g., IR, Raman, UV-Vis)

In-situ spectroscopic methods are powerful tools for the real-time monitoring of chemical reactions without the need for sample extraction. nih.gov These non-invasive techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation, providing deep insights into reaction kinetics and mechanisms.

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for monitoring reactions involving this compound, especially in processes like Grignard reagent formation. acs.orghzdr.de By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration changes of key functional groups. For instance, during the conversion of this compound to its corresponding Grignard reagent, the characteristic absorbance bands of the vinyl bromide starting material would decrease, while new bands associated with the organomagnesium species emerge. acs.orgresearchgate.net This method is crucial for ensuring reaction initiation, monitoring the accumulation of reactants for safety purposes, and determining the reaction endpoint. acs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring |

|---|---|---|---|

| C-Br (on vinyl group) | Stretching | ~600-700 | Monitors consumption of this compound. |

| C=C (vinyl group) | Stretching | ~1620-1640 | Tracks changes in the vinyl moiety during addition or coupling reactions. |

| Aromatic C-H | Out-of-plane bending | ~800-850 (para-substituted) | Serves as an internal reference for the benzene ring. |

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR and is exceptionally useful for monitoring reactions in aqueous media and for observing non-polar bonds. nih.gov A significant advancement is Surface-Enhanced Raman Scattering (SERS), which can monitor heterogeneous catalytic reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), with high sensitivity. nih.govacs.orgrsc.org In a typical Suzuki coupling reaction involving this compound, a SERS-active platform could be used to monitor the disappearance of the vinyl bromide reactant and the appearance of the new coupled product in real-time. acs.org This provides detailed kinetic data and mechanistic insights into the catalytic cycle. nih.govacs.org

| Species | Key Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| This compound | ~1625 | Corresponds to the C=C stretching of the vinyl group; intensity decreases as the reaction proceeds. |

| Arylboronic Acid (Suzuki reactant) | ~1350 | Corresponds to the B-O stretching; its transformation can be tracked. |

| Coupled Product (e.g., stilbene (B7821643) derivative) | ~1600-1610 | Shift in the C=C stretching frequency indicates product formation. |

UV-Vis Spectroscopy: UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring reactions that involve changes in electronic conjugation or the presence of chromophores. thermofisher.comthermofisher.com For reactions involving this compound, UV-Vis spectroscopy can be used to follow the kinetics of polymerization or cross-coupling reactions that extend the π-conjugated system. uconn.edu As the conjugation increases, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is typically observed. By tracking the absorbance at a specific wavelength over time, the reaction rate can be determined according to the Beer-Lambert law. sapub.org

| Compound Type | Hypothetical λmax (nm) | Rationale |

|---|---|---|

| This compound | ~250-260 | Absorption due to the styrenic system. |

| Stilbene Derivative (from Suzuki coupling) | ~290-310 | Extended conjugation leads to a bathochromic shift. |

| Polymerized Product | >280 | Broad absorption band due to interaction of pendant aromatic groups. uconn.edu |

Chiral Analysis Methodologies for Enantioselective Syntheses (if applicable to derivatives)

While this compound is an achiral molecule, it serves as a prochiral substrate for various asymmetric transformations, leading to the formation of chiral derivatives. Enantioselective synthesis is critical in the pharmaceutical and agrochemical industries, where often only one enantiomer possesses the desired biological activity. phenomenex.com Consequently, accurate analytical methods are required to determine the enantiomeric composition (e.g., enantiomeric ratio or enantiomeric excess) of the products. chromatographyonline.com

The primary techniques for chiral analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing a chiral stationary phase (CSP). azom.comchiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for separating enantiomers. phenomenex.com The separation is achieved by the differential interaction of the enantiomers with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most common and effective for a broad range of compounds. sigmaaldrich.com For a chiral alcohol or amine derivative synthesized from this compound, a normal-phase or reversed-phase chiral HPLC method would be developed to quantify the enantiomers. uva.es

Chiral Gas Chromatography (GC): For volatile and thermally stable chiral derivatives, chiral GC offers high resolution and sensitivity. chromatographyonline.comgcms.cz The most common CSPs for chiral GC are based on modified cyclodextrins. researchgate.net These cage-like molecules form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation based on differences in thermodynamic stability. azom.com This technique would be suitable for analyzing the enantiomeric purity of small, non-polar derivatives of this compound.

| Analytical Technique | Chiral Stationary Phase (CSP) Example | Typical Mobile/Carrier Phase | Hypothetical Application |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Separation of chiral alcohol enantiomers from asymmetric hydroboration-oxidation. |

| Chiral GC | Derivatized β-Cyclodextrin | Helium | Analysis of chiral cyclopropane derivatives from asymmetric cyclopropanation. |

Application of 1 1 Bromovinyl 4 Butylbenzene As a Synthetic Building Block and Precursor in Academic Research

Precursor to Stereodefined Substituted Styrenes

The vinyl bromide group in 1-(1-bromovinyl)-4-butylbenzene is a key handle for transition-metal-catalyzed cross-coupling reactions, which are instrumental in synthesizing stereodefined substituted styrenes. These reactions, such as the Suzuki and Stille couplings, allow for the introduction of a wide array of substituents at the bromine-bearing carbon atom.

A significant advantage of using this compound is that these coupling reactions often proceed with retention of the double bond's configuration. This stereospecificity is crucial for controlling the three-dimensional structure of the final product, a critical factor in materials science and medicinal chemistry. For instance, coupling with various boronic acids or organostannanes can yield a library of 1,1-disubstituted styrenes where the geometry of the double bond is predetermined by the starting vinyl bromide. This control is essential for investigating structure-property relationships in the resulting molecules.

Research has demonstrated that palladium-catalyzed Suzuki-Miyaura coupling reactions of α-bromostyrenes, such as this compound, with arylboronic acids provide an efficient route to tri- and tetrasubstituted alkenes. These complex styrenic compounds are important motifs in various biologically active molecules and functional materials. The reaction conditions can be tuned to achieve high yields and stereoselectivity, making this a reliable method for generating structural diversity.

Building Block for Oligomers and Polymers with Tailored Properties (academic research context)

In the realm of polymer chemistry, this compound serves as a valuable monomer and precursor for creating polymers and oligomers with specific, tailored properties. The presence of both a polymerizable vinyl group (after modification) and a reactive bromine atom allows for multiple synthetic strategies.

The synthesis of π-conjugated polymers, which form the basis of organic electronic materials, is a significant application of this compound. These materials are explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

One common strategy involves the dehydrobromination of this compound to form 1-ethynyl-4-butylbenzene. This terminal alkyne is a key monomer for polymerization reactions, such as those catalyzed by rhodium or other transition metals, to produce poly(1-(4-butylphenyl)acetylene). The resulting polymer possesses a conjugated backbone of alternating double bonds, which is responsible for its electronic and optical properties. The butyl group enhances the solubility of the polymer in organic solvents, facilitating its processing and characterization. Academic research focuses on how the structure of such polymers influences their conductivity, photoluminescence, and charge-carrier mobility.

This compound is also a precursor for creating a variety of specialty monomers for academic polymerization studies. The vinyl bromide functionality can be transformed into other groups through cross-coupling reactions, leading to novel monomers with unique properties. For example, coupling with functionalized boronic acids or other organometallic reagents can introduce groups that influence the polymer's thermal stability, refractive index, or self-assembly behavior.

These tailor-made monomers can then be subjected to various polymerization techniques, such as free-radical, cationic, or ring-opening metathesis polymerization (ROMP), to study how monomer structure affects the polymerization process and the final properties of the polymer. This academic exploration is crucial for developing new polymeric materials with advanced functionalities.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound is a key intermediate in the multistep synthesis of complex organic molecules in academic laboratories. Its utility lies in its ability to participate in a range of chemical transformations that build molecular complexity.

The reactivity of the C-Br bond in this compound under palladium catalysis provides access to a wide variety of aryl-substituted vinylic systems. This is a cornerstone of modern synthetic organic chemistry, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high precision.

Several named reactions are employed for this purpose, each offering a different way to introduce new functional groups.

| Coupling Reaction | Reagent Type | Bond Formed | Typical Product |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | C-C (sp2-sp2) | 1,1-Diaryl alkenes |

| Heck Coupling | Alkenes | C-C (sp2-sp2) | Substituted butadienes |

| Sonogashira Coupling | Terminal alkynes | C-C (sp2-sp) | Enynes |

| Stille Coupling | Organostannanes | C-C (sp2-sp2) | 1,1-Diaryl alkenes |

| Buchwald-Hartwig Amination | Amines | C-N | Enamines |

These reactions enable synthetic chemists to systematically modify the structure of the molecule, building up complex frameworks from the relatively simple starting material of this compound.

In the context of academic medicinal chemistry research, this compound is used as an intermediate in the synthesis of molecules that serve as scaffolds for potential bioactive compounds. The focus of this research is purely synthetic and exploratory, aiming to create novel molecular structures that can later be tested for biological activity by other specialists.

For example, the trisubstituted alkene moiety, which can be readily synthesized from this compound via cross-coupling reactions, is a common feature in many pharmacologically important molecules. This includes analogs of natural products and designed compounds targeting specific biological pathways. The synthetic routes developed in academic labs using this building block allow for the creation of libraries of related compounds, where systematic structural variations can be made to explore structure-activity relationships. The synthesis of complex stilbene (B7821643) derivatives, which are known for a wide range of biological activities, is one area where this building block proves valuable.

Development of Novel Synthetic Methodologies Utilizing Bromovinyl Reactivity

While the reactivity of vinyl bromides is a subject of interest in organic synthesis, allowing for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, there is a lack of specific methodologies that have been developed utilizing this compound. General synthetic methods involving vinyl bromides are well-established; however, academic research has not focused on this particular substituted styrene (B11656) derivative to develop new or improved synthetic protocols. The influence of the 4-butylphenyl substituent on the reactivity of the bromovinyl group has not been a specific subject of methodological studies.

Future Research Directions and Challenges

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research into environmentally benign synthetic methods. chemistryjournals.net Traditional synthesis of organic compounds often involves hazardous materials and generates significant waste; for instance, the production of fine chemicals can generate 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Future research on 1-(1-Bromovinyl)-4-butylbenzene will likely prioritize the development of "green" synthetic routes that minimize environmental impact.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes as natural catalysts can enable reactions under mild, ambient conditions, leading to higher specificity and fewer byproducts. chemistryjournals.net The application of enzymes like lipases in other areas of fine chemical synthesis showcases the potential for greener alternatives to traditional acid-catalyzed methods. chemistryjournals.net

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactions, which can drastically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net It has been successfully applied to various organic transformations, often resulting in higher yields and purities. chemistryjournals.net

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. chemistryjournals.net

Alternative Solvents and Reagents: Research will focus on replacing hazardous solvents and toxic reagents. While the synthesis of related compounds like 1-bromo-4-tert-butylbenzene (B1210543) requires precise temperature control and specialized reactors, which adds to energy costs, green chemistry seeks more efficient alternatives. pmarketresearch.com The use of molecular bromine, a hazardous reagent, is common in bromination, prompting the development of solid bromine carriers to improve safety. nih.gov

Catalyst Development for Enhanced Efficiency and Stereocontrol

The geometry of the double bond in vinyl bromides is crucial for their subsequent reactions. Therefore, developing catalysts that offer high efficiency and precise stereocontrol (the ability to selectively form one stereoisomer over another) is a significant area of research.

Recent advancements have shown promise in this area:

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been effectively used in the three-component coupling of an alkyne, an enone, and a halide ion to form vinyl halides. acs.org The stereochemical outcome (E- or Z-isomer) can be influenced by the choice of solvent and halide source. acs.org For instance, polar solvents like DMF tend to favor the E-isomer, while less polar solvents like acetone (B3395972) favor the Z-isomer. acs.org When aryl acetylenes are used, complete selectivity for the Z-isomer can be achieved. acs.org

Copper-Catalyzed Reactions: The use of catalytic amounts of copper iodide allows for the transformation of alkenyl iodides into the less accessible vinyl bromides with excellent yields and complete retention of the double bond's geometry. organic-chemistry.org

Stereoselective Synthesis from Vinylsilanes: A highly stereoselective method for synthesizing vinyl bromides involves the use of disubstituted vinylsilanes, providing another route to control the stereochemistry of the final product. acs.org

Future work will likely focus on creating more robust and versatile catalysts that can operate under milder conditions and tolerate a wider range of functional groups, further improving the atom economy and efficiency of synthesizing compounds like this compound.

Investigation of Novel Reactivity Patterns for Bromovinyl Compounds

While vinyl bromides are well-known participants in traditional cross-coupling reactions like Suzuki, Stille, and Heck reactions (which involve ipso-substitution), recent research has uncovered new reactivity patterns. organic-chemistry.org A notable discovery is the cine-substitution of vinyl bromides, which proceeds through a palladium-catalyzed C-N coupling followed by a Michael addition. organic-chemistry.org In this process, vinyl bromides are converted to enamines, which then react with other molecules to form new products where the new substituent is on the carbon adjacent to the one that originally held the bromine. organic-chemistry.org

This novel transformation significantly expands the synthetic utility of vinyl bromides, offering a way to convert one functional group into a structurally distinct one. organic-chemistry.org Future research is expected to:

Expand the scope of this cine-substitution to a broader range of substrates and nucleophiles.

Develop asymmetric variants of these reactions to create chiral molecules. organic-chemistry.org

Explore other undiscovered reactivity patterns of the bromovinyl group, potentially leading to new synthetic methodologies and applications.

Integration into Automated Synthesis Platforms

The automation of organic synthesis is transforming chemical research by enabling the rapid production of molecules with minimal human intervention. acm.org Platforms that combine robotics with data-driven algorithms can accelerate the discovery and validation of new functional molecules. nih.gov Integrating the synthesis of this compound and its derivatives into such platforms presents both an opportunity and a challenge.

Key aspects of this integration include:

Hardware and Software Development: Automated platforms rely on hardware like liquid handling robots and computer-controlled reactors, along with software that can access chemical databases and plan synthetic routes. acm.orgnih.gov The synthesis of air-sensitive compounds or those requiring low temperatures, which is relevant for organoboron chemistry often used in iterative synthesis, can be handled by commercially available robotic platforms. bris.ac.ukchemrxiv.org

Flow Chemistry and Batch Automation: Automated reactions can be performed in either continuous flow or batch mode. nih.gov Flow platforms use computer-controlled pumps, while advanced batch systems like the "Chemputer" automate traditional laboratory operations. nih.gov

Iterative Synthesis: Automated platforms excel at iterative processes, where a reaction sequence is repeated to build up a complex molecule. An automated assembly-line synthesis has been reported for the iterative formation of C(sp3)–C(sp3) bonds with high stereocontrol. bris.ac.uk This approach could be adapted for the derivatization of the vinyl bromide moiety in this compound.

The challenge lies in developing robust and standardized protocols that can be reliably executed by automated systems, accelerating the exploration of this compound's chemical space. researchgate.net

Computational Design of Novel Derivatives with Predicted Reactivity and Applications

Computational chemistry offers powerful tools for designing new molecules and predicting their properties before they are synthesized in the lab. By applying computational methods to this compound, researchers can explore a vast chemical space to identify derivatives with desired characteristics.

This research direction involves:

Predicting Reactivity: Quantum mechanical calculations can model the electronic structure of the molecule to predict its reactivity in various chemical transformations. This can help in selecting the most promising reaction conditions and anticipating potential side products.

Designing for Specific Applications: The demand for this compound and related compounds is driven by their use as intermediates in pharmaceuticals, agrochemicals, and materials science. pmarketresearch.com Computational docking studies can be used to design derivatives that bind to specific biological targets, such as enzymes or receptors, guiding the synthesis of new potential drug candidates. nih.gov

Virtual Screening: Large virtual libraries of derivatives can be created and screened computationally to identify candidates with optimal properties, such as enhanced biological activity or improved material characteristics. This approach has been used to design selective enzyme inhibitors. nih.gov

By combining computational design with automated synthesis, researchers can significantly accelerate the cycle of designing, making, and testing new molecules based on the this compound scaffold.

Q & A

Basic: What are the common synthetic routes for 1-(1-Bromovinyl)-4-butylbenzene?

Methodological Answer: